[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid
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Overview
Description
[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol . It is a pyrimidine derivative, characterized by the presence of a hydroxy group at the 4-position, a methylthio group at the 2-position, and an acetic acid moiety at the 5-position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid involves several steps. One common method includes the reaction of appropriate pyrimidine derivatives with methylthio reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, leading to various biochemical effects . Detailed studies are required to fully elucidate its mechanism of action and identify the specific molecular targets involved .
Comparison with Similar Compounds
[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid can be compared with other pyrimidine derivatives such as:
2-Thioxopyrimidine: Similar in structure but lacks the hydroxy and acetic acid groups, leading to different chemical properties and reactivity.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of a pyrimidine ring, resulting in distinct biological activities and applications.
5-Pyrimidineacetic acid:
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQKNICRGJMBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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